2,4-Dichloro-5-methylquinazoline chemical properties
2,4-Dichloro-5-methylquinazoline chemical properties
An In-depth Technical Guide to 2,4-Dichloro-5-methylquinazoline: Properties, Reactivity, and Applications
Abstract
2,4-Dichloro-5-methylquinazoline is a key heterocyclic intermediate, serving as a versatile scaffold in synthetic and medicinal chemistry. Its strategic importance lies in the differential reactivity of its two chlorine atoms, enabling sequential and regioselective functionalization. This guide provides a comprehensive overview of its core chemical properties, reactivity profile, spectroscopic signature, synthesis, and applications. We delve into the mechanistic underpinnings of its characteristic nucleophilic aromatic substitution (SNAr) reactions, offering field-proven insights for its strategic deployment in complex molecule synthesis, particularly in the realm of drug discovery.
Core Chemical Identity and Physical Properties
2,4-Dichloro-5-methylquinazoline belongs to the benzopyrimidine class of heterocyclic compounds. The quinazoline core is fundamental to numerous biologically active molecules, and the dichloro-substitution pattern at the 2- and 4-positions provides critical handles for synthetic elaboration.[1][2]
Structure and Nomenclature
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IUPAC Name : 2,4-Dichloro-5-methylquinazoline
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CAS Number : 78052-20-7[3]
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Molecular Formula : C₉H₆Cl₂N₂
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Molecular Weight : 213.07 g/mol
Caption: General synthetic workflow for 2,4-Dichloro-5-methylquinazoline.
Exemplary Synthetic Protocol:
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Step 1: Synthesis of 5-methylquinazoline-2,4(1H,3H)-dione.
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To a solution of 2-amino-6-methylbenzoic acid in an appropriate solvent (e.g., water with pH adjustment), add potassium cyanate. [4] * Heat the reaction mixture. The exact temperature and time depend on the specific procedure but typically range from 40-100 °C for several hours. [4] * Upon cooling and acidification, the dione product precipitates and can be collected by filtration.
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Step 2: Chlorination to form 2,4-Dichloro-5-methylquinazoline.
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Suspend the dried 5-methylquinazoline-2,4(1H,3H)-dione in a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline). [5] * Reflux the mixture until the reaction is complete (monitored by TLC).
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Carefully quench the reaction mixture by pouring it onto crushed ice.
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The solid product is then filtered, washed with water, and purified, typically by recrystallization or column chromatography.
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Core Reactivity: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of 2,4-dichloroquinazoline chemistry is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more labile and susceptible to nucleophilic attack than the chlorine at the C2 position. [6][7] Causality of Regioselectivity: This regioselectivity is a result of electronic factors within the quinazoline ring system. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack. [8][9]This leads to a lower activation energy for substitution at C4 compared to C2. [8][9]
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Mild Conditions (e.g., room temperature, base catalysis): Nucleophiles will selectively displace the C4-chloro group. [5][6]* Harsh Conditions (e.g., elevated temperatures, reflux): Following substitution at C4, the C2-chloro group can be displaced by a second nucleophile. [6][7]
Caption: Regioselective SNAr reaction pathway for 2,4-Dichloro-5-methylquinazoline.
This stepwise reactivity allows for the synthesis of a diverse array of 2,4-disubstituted quinazolines with different functional groups at each position, making it an invaluable tool in constructing molecular libraries for drug discovery. [5][7]A wide range of nucleophiles, including primary and secondary amines, anilines, and hydrazines, have been successfully employed in these reactions. [5][8][11]
Spectroscopic Characterization
While specific spectra for 2,4-Dichloro-5-methylquinazoline are not readily available in the literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. The expected data, based on analysis of closely related quinazoline derivatives, are summarized below. [1][10][11]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Three signals corresponding to the protons on the benzene ring (H6, H7, H8). The coupling patterns (doublets, triplets) will be indicative of their relative positions. - Aliphatic Region (δ 2.3-2.8 ppm): A singlet corresponding to the three protons of the C5-methyl group. |
| ¹³C NMR | - Aromatic/Heteroaromatic Region (δ 115-165 ppm): Signals for the nine distinct carbon atoms of the quinazoline core. Carbons attached to chlorine (C2, C4) and nitrogen will be significantly deshielded. - Aliphatic Region (δ 15-25 ppm): A single peak for the methyl carbon. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 212. - Isotope Pattern: A characteristic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks in an approximate 9:6:1 ratio). - Fragmentation: Expect sequential loss of Cl atoms (M-35) and potentially HCN from the pyrimidine ring. |
| FT-IR (cm⁻¹) | - ~3050-3100: Aromatic C-H stretch. - ~2950: Aliphatic C-H stretch (methyl). - ~1550-1620: C=N and C=C stretching of the heterocyclic core. - ~1000-1200: C-Cl stretching. |
Applications in Drug Discovery and Medicinal Chemistry
The 2,4-dichloroquinazoline scaffold is a high-value starting material for the synthesis of pharmacologically active compounds. The resulting 4-aminoquinazoline framework is recognized as a "privileged structure," as it can bind to a wide variety of biological targets. [8]
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Kinase Inhibitors: Many FDA-approved tyrosine kinase inhibitors (TKIs) for cancer therapy, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline core, which is synthesized directly via SNAr reaction on a 2,4-dichloroquinazoline precursor. The 5-methyl group could be used to probe specific steric pockets within an enzyme's active site.
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Antitumor Agents: Beyond kinase inhibition, quinazoline derivatives have demonstrated broad antitumor activity through various mechanisms, including cell cycle arrest and apoptosis induction. [12][13]* Other Therapeutic Areas: The quinazoline scaffold is present in drugs with diverse activities, including antiviral, anti-inflammatory, antibiotic, and antiparasitic properties. [8][14]The ability to readily modify the 2 and 4 positions of 2,4-Dichloro-5-methylquinazoline allows for the rapid generation of analogs to optimize potency and selectivity against these targets.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the 5-methyl derivative is not widely available, the handling precautions should be based on those for the parent compound, 2,4-dichloroquinazoline, and other chlorinated heterocyclic compounds. [15][16][17]
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Hazard Identification:
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Harmful if swallowed. [18][19] * Causes skin and serious eye irritation. [18][19] * May cause respiratory irritation. [18][19]* Personal Protective Equipment (PPE):
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Wear protective gloves, chemical safety goggles, and a lab coat. [15][17] * Handle only in a well-ventilated area or a chemical fume hood. [15][16]* Handling and Storage:
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Avoid generating dust. [16] * Keep container tightly closed and store in a cool, dry, and locked-up area. [15][17] * Incompatible with strong oxidizing agents and strong bases. [15]* First Aid Measures:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [15][17] * Skin: Remove contaminated clothing and wash skin with soap and water. [15][17] * Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention. [15][17] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [15]
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Conclusion
2,4-Dichloro-5-methylquinazoline is a pivotal building block for chemical synthesis and drug development. Its value is derived from the predictable and highly regioselective nature of its nucleophilic substitution reactions, which allows for controlled, stepwise functionalization at the C4 and C2 positions. Understanding the electronic principles that govern this reactivity empowers researchers to design efficient synthetic routes to complex molecules. This guide provides the foundational knowledge required for the safe and effective utilization of this versatile chemical intermediate in advanced research applications.
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